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molecular formula C9H17NO2 B1279678 N-methoxy-N-methylcyclohexanecarboxamide CAS No. 80783-98-8

N-methoxy-N-methylcyclohexanecarboxamide

Cat. No. B1279678
M. Wt: 171.24 g/mol
InChI Key: MVBZPHKLBBUMNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07696243B2

Procedure details

To the stirring solution of N-methyl-N-methoxy-cyclohexanecarboxamide (0.05 mol, 8.5 g) in 150 ml anhydrous THF at −10-0° C. (ice-NaCl bath) the solution of vinyl magnesium bromide (1M in THF, 0.1 mol, 100 ml) was added dropwise. The resulting mixture was stirred at 0° C. for 1 h (white solid formed), then at rt for 4 h (the solid dissolved). The resulting solution was added slowly by cannula into a well-cooled Erlenmeyer flask equipped with magnetic stirrer and thermometer, containing 0.5 L saturated aqueous NH4Cl, with such speed that the temperature stays between 0° C. and +10° C., at vigorous stirring. At higher temperatures oligomerization of the product occurs. The phases were separated; the aqueous one extracted with EtOAc (3×100 ml), and the combined organic extracts were washed with sat. aq. NH4Cl until pH<7 (5×50 ml, carefully removing all the N,O-dimethylhydroxylamine product), then washed with brine (100 ml), dried with Na2SO4, and concentrated under vacuum >80 mbar (taking care not to evaporate the volatile product). Yield 11.8 g of yellow oil containing pure vinylcyclohexylketone. Used in the next reaction without purification as 0.05 mol. 1H NMR (400 MHz, CDCl3) δ 6.41 (dd, 1H, 17.5 Hz, 10.3 Hz, Z—H—CH═C), 6.25 (dd, 1H, 17.5 Hz, 1.4 Hz, E-H—CH═C), 5.74 (dd, 1H, 10.3 Hz, 1.4 Hz, CO—CH═C), 2.60 (m, 1H, cyclohexyl CH—CO), 1.9-1.7 (m, 3H, cyclohexyl), 1.7-1.5 (m, 2H, cyclohexyl), 1.4-1.2 (m, 5H, cyclohexyl).
Quantity
8.5 g
Type
reactant
Reaction Step One
[Compound]
Name
ice NaCl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 L
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CN(OC)[C:3]([CH:5]1[CH2:10][CH2:9][CH2:8][CH2:7][CH2:6]1)=[O:4].[CH:13]([Mg]Br)=[CH2:14].[NH4+].[Cl-]>C1COCC1>[CH:5]1([C:3](=[O:4])[CH:13]=[CH2:14])[CH2:10][CH2:9][CH2:8][CH2:7][CH2:6]1 |f:2.3|

Inputs

Step One
Name
Quantity
8.5 g
Type
reactant
Smiles
CN(C(=O)C1CCCCC1)OC
Name
ice NaCl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
100 mL
Type
reactant
Smiles
C(=C)[Mg]Br
Name
Quantity
150 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.5 L
Type
reactant
Smiles
[NH4+].[Cl-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at 0° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
(white solid formed)
DISSOLUTION
Type
DISSOLUTION
Details
at rt for 4 h (the solid dissolved)
Duration
4 h
ADDITION
Type
ADDITION
Details
The resulting solution was added slowly by cannula into a well-cooled Erlenmeyer flask
CUSTOM
Type
CUSTOM
Details
equipped with magnetic stirrer
CUSTOM
Type
CUSTOM
Details
stays between 0° C. and +10° C., at vigorous stirring
CUSTOM
Type
CUSTOM
Details
The phases were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous one extracted with EtOAc (3×100 ml)
WASH
Type
WASH
Details
the combined organic extracts were washed with sat. aq. NH4Cl until pH<7 (5×50 ml
CUSTOM
Type
CUSTOM
Details
carefully removing all the N,O-dimethylhydroxylamine product),
WASH
Type
WASH
Details
then washed with brine (100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum >80 mbar (
CUSTOM
Type
CUSTOM
Details
to evaporate the volatile product)
ADDITION
Type
ADDITION
Details
Yield 11.8 g of yellow oil containing pure vinylcyclohexylketone
CUSTOM
Type
CUSTOM
Details
Used in the next reaction
CUSTOM
Type
CUSTOM
Details
without purification as 0.05 mol

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C1(CCCCC1)C(C=C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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